![molecular formula C12H17N3O2S B12588299 N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea CAS No. 606132-99-4](/img/structure/B12588299.png)
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea is a chemical compound characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a morpholinylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea typically involves the reaction of 4-(methylsulfanyl)aniline with morpholine and an isocyanate derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, and at a temperature range of 50-80°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also help in reducing the reaction time and improving the overall safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H) are often employed.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Applications De Recherche Scientifique
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(Methylsulfanyl)phenyl]imidodicarbonimidic diamide
- [4-(Methylsulfanyl)phenyl]acetic acid
- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinylurea moiety, in particular, contributes to its potential as a versatile scaffold for drug development and other applications.
Propriétés
Numéro CAS |
606132-99-4 |
|---|---|
Formule moléculaire |
C12H17N3O2S |
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
1-(4-methylsulfanylphenyl)-1-morpholin-4-ylurea |
InChI |
InChI=1S/C12H17N3O2S/c1-18-11-4-2-10(3-5-11)15(12(13)16)14-6-8-17-9-7-14/h2-5H,6-9H2,1H3,(H2,13,16) |
Clé InChI |
QOOLHFZJGYPBEG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)N(C(=O)N)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)
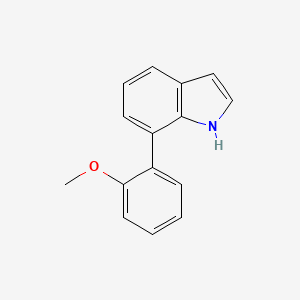
![Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate](/img/structure/B12588229.png)
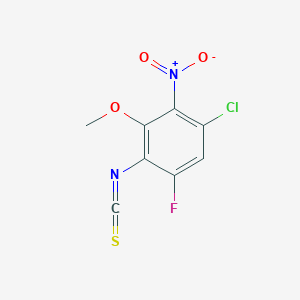
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)
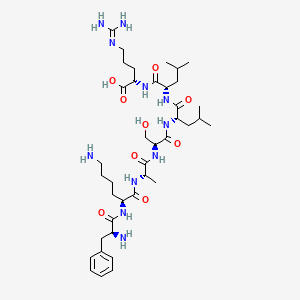
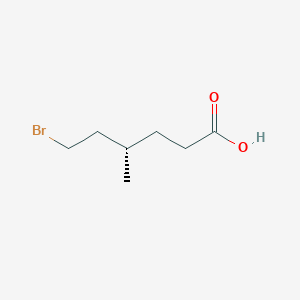
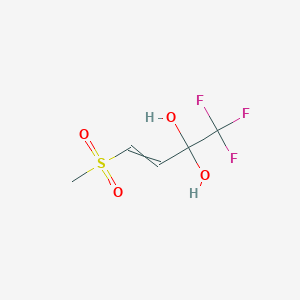
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
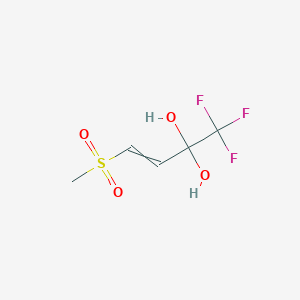
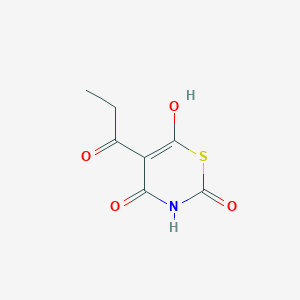
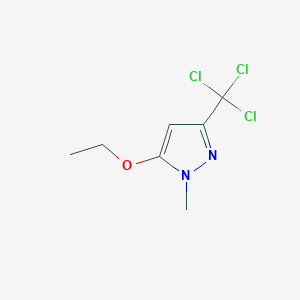
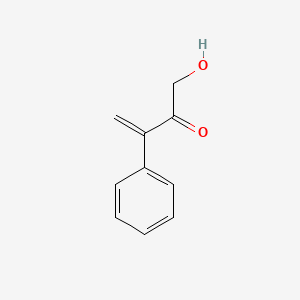
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
